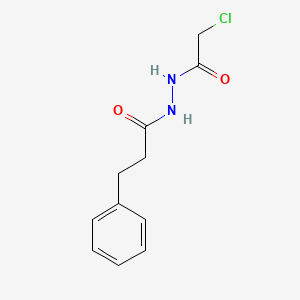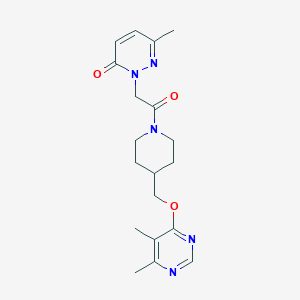
N'-(Chloroacetyl)-3-phenylpropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(Chloroacetyl)-3-phenylpropanohydrazide” is a complex organic compound. It likely contains a phenylpropanohydrazide group, which is a type of organic compound containing a hydrazide group attached to a phenylpropanoic acid . The “chloroacetyl” part suggests the presence of a chloroacetyl group, which is derived from chloroacetic acid .
Synthesis Analysis
While specific synthesis methods for “N’-(Chloroacetyl)-3-phenylpropanohydrazide” are not available, chloroacetyl chloride, a possible precursor, can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . The reaction of chloroacetyl chloride with amines or anilines could potentially yield a compound like "N’-(Chloroacetyl)-3-phenylpropanohydrazide" .Chemical Reactions Analysis
Chloroacetyl chloride, a potential component of “N’-(Chloroacetyl)-3-phenylpropanohydrazide”, is bifunctional. It can easily form esters and amides, while the other end of the molecule is able to form other linkages, e.g., with amines .Aplicaciones Científicas De Investigación
Versatility in Medicinal Chemistry
The compound N'-(Chloroacetyl)-3-phenylpropanohydrazide seems to be related to the class of phenylpiperazine derivatives, which are known for their versatility and wide applications in medicinal chemistry. Phenylpiperazine derivatives, including those structurally related to this compound, have been instrumental in developing treatments for central nervous system disorders and other therapeutic areas. Their pharmacokinetic and pharmacodynamic properties can be significantly improved by modulating the basicity and substitution patterns, suggesting the potential for diverse applications of this scaffold in medicinal chemistry (Maia, Tesch, & Fraga, 2012).
Polyphenol Therapeutic Roles
The compound might also be related to or used in conjunction with compounds like Chlorogenic Acid (CGA), which is known for its multiple therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It plays a crucial role in modulating lipid metabolism and glucose, showing promise in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental Impact of Related Compounds
Compounds structurally related to this compound, like chlorpropham, have raised concerns due to their environmental impact and potential toxicity. Studies have explored their degradation rates and environmental partitioning, highlighting the need for a comprehensive understanding of their behavior and impact in environmental settings (Smith & Bucher, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds similar to “N’-(Chloroacetyl)-3-phenylpropanohydrazide” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups .
Mode of Action
The compound might interact with its targets through covalent binding, where the compound forms a chemical bond with its target, altering its function . The chloroacetyl group could potentially react with nucleophilic sites on the target molecule .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its solubility, stability, and size could influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially inhibit or activate certain cellular processes, leading to various physiological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-11(16)14-13-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJUAUOATRAECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)

![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2535318.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2535321.png)
![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2535323.png)


![3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2535327.png)